molecular formula C18H24N2O2 B3013969 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide CAS No. 851096-09-8

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide

Cat. No.: B3013969
CAS No.: 851096-09-8
M. Wt: 300.402
InChI Key: TYOXGGZCUSYHAC-UHFFFAOYSA-N
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Description

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide is a synthetic organic compound characterized by its unique quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .

Mechanism of Action

The mechanism of action of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide is a compound of significant interest in medicinal chemistry due to its unique quinoline structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

This compound features a quinoline moiety linked to a pentanamide functional group. The molecular formula is C15H20N2OC_{15}H_{20}N_2O, with a molecular weight of approximately 300.4 g/mol. Its structure is critical for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with several molecular targets:

  • Enzyme Inhibition : Similar quinoline derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases like Alzheimer's. Inhibition of AChE can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with cognitive decline.
  • Anti-inflammatory Activity : Compounds with a quinoline backbone have demonstrated anti-inflammatory properties by modulating pathways such as NF-κB signaling. This modulation can lead to reduced production of pro-inflammatory cytokines .
  • Antimicrobial Properties : The quinoline scaffold is known for its antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

In Vitro Studies

Several studies have focused on the in vitro biological activities of this compound and related compounds:

Study Findings
AChE Inhibition Study Demonstrated effective inhibition of AChE with an IC50 value indicating potential for Alzheimer's treatment.
Anti-inflammatory Assays Showed significant reduction in nitric oxide (NO) production in activated macrophages, suggesting anti-neuroinflammatory effects .
Antimicrobial Testing Exhibited activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Case Studies

  • Neuroprotective Effects : In a model of scopolamine-induced memory impairment in mice, administration of this compound improved learning and memory functions. This suggests that it may counteract cognitive deficits associated with Alzheimer's disease .
  • Cardioprotective Properties : Research indicated that similar compounds could mitigate oxidative stress and apoptosis in cardiac tissues under ischemic conditions. This opens avenues for exploring the cardioprotective potential of this compound .

Potential Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Neurodegenerative Diseases : Its AChE inhibitory activity positions it as a candidate for treating Alzheimer's disease.
  • Inflammatory Disorders : The anti-inflammatory properties could be leveraged in conditions characterized by chronic inflammation.
  • Infectious Diseases : The antimicrobial efficacy suggests potential applications in treating bacterial infections resistant to current antibiotics.

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-4-5-6-17(21)19-8-7-14-11-15-9-12(2)13(3)10-16(15)20-18(14)22/h9-11H,4-8H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOXGGZCUSYHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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